molecular formula C30H49N7O7 B1245886 Anicemycin

Anicemycin

Cat. No.: B1245886
M. Wt: 619.8 g/mol
InChI Key: MHXSLJSEZYHPNN-CAKOVZNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anicemycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Cancer Research

Anisomycin has been extensively studied for its anticancer properties. It has demonstrated efficacy in inhibiting the growth of various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.

Case Studies and Findings

  • Inhibition of Tumor Cell Growth : Research involving Streptomyces sp. TP-A0648 revealed that anisomycin effectively inhibits anchorage-independent growth in human ovarian cancer cells (SKOV-3) with a notable IC50 value .
  • Breast Cancer Cell Lines : Anisomycin was shown to activate c-Jun N-terminal kinase (JNK) pathways in breast cancer cells, suggesting its potential as a therapeutic agent in this domain .
Cell Line IC50 (µM) Mechanism of Action
SKOV-3Not specifiedInhibition of anchorage-independent growth
MDA-MB-2312.57Induction of apoptosis via JNK activation

Neurobiology

Anisomycin's role in neurobiology is particularly intriguing due to its effects on memory processes. It has been implicated in studies related to memory consolidation and post-traumatic stress disorder (PTSD).

Case Studies and Findings

  • Memory Consolidation : Anisomycin administration has been shown to disrupt the consolidation of traumatic memories in animal models, indicating its potential utility in PTSD treatment strategies .
  • Neural Activity Suppression : Studies indicate that anisomycin can profoundly suppress neural activity, affecting neurotransmitter dynamics within the amygdala and hippocampus .
Study Focus Findings Implications
Memory DisruptionReduced anxiety-like behavior post-stress exposurePotential treatment for PTSD symptoms
Neural ActivityAltered neuromodulatory agent concentrationsChallenges in interpreting behavioral study outcomes

Immunology

Anisomycin also exhibits immunosuppressive properties, particularly through T-cell inhibition. This aspect has implications for transplantation medicine and autoimmune disease research.

Case Studies and Findings

  • T-cell Inhibition : Anisomycin has been identified as an immunosuppressant that can inhibit T-cell activation, thereby reducing transplant rejection rates in murine models .
Application Effect Potential Use Case
T-cell SuppressionInhibition of activationTransplantation and autoimmune disease management

Properties

Molecular Formula

C30H49N7O7

Molecular Weight

619.8 g/mol

IUPAC Name

(Z)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadec-9-enamide

InChI

InChI=1S/C30H49N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h5,7,17-20,23,25-27,30,38-39,42-43H,3-4,6,8-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/b7-5-/t20?,23-,25-,26-,27+,30+/m1/s1

InChI Key

MHXSLJSEZYHPNN-CAKOVZNXSA-N

Isomeric SMILES

CC(C)CCC/C=C\CCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

Canonical SMILES

CC(C)CCCC=CCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

Synonyms

anicemycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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